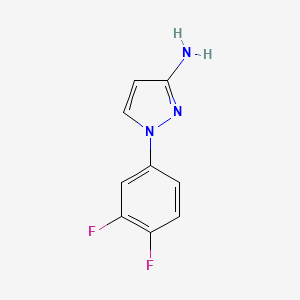![molecular formula C34H28NP B8485789 (1R)-2'-(Diphenylphosphino)-N-ethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B8485789.png)
(1R)-2'-(Diphenylphosphino)-N-ethyl-[1,1'-binaphthalen]-2-amine
概要
説明
(1S)-2’-(Diphenylphosphino)-N-ethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2’-(Diphenylphosphino)-N-ethyl-[1,1’-binaphthalen]-2-amine typically involves the reaction of (1S)-2-amino-2’-hydroxy-1,1’-binaphthyl with diphenylphosphine chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomeric purity .
化学反応の分析
Types of Reactions
(1S)-2’-(Diphenylphosphino)-N-ethyl-[1,1’-binaphthalen]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It forms coordination complexes with transition metals, which are crucial in catalytic processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and metal salts such as palladium chloride for coordination reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions include phosphine oxides, substituted binaphthyl derivatives, and metal-phosphine complexes. These products are valuable intermediates in various synthetic pathways .
科学的研究の応用
(1S)-2’-(Diphenylphosphino)-N-ethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s metal complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
作用機序
The mechanism of action of (1S)-2’-(Diphenylphosphino)-N-ethyl-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes .
類似化合物との比較
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another widely used phosphine ligand known for its stability and versatility in catalysis.
®- and (S)-BINOL: Chiral binaphthyl-based compounds that serve as ligands in asymmetric catalysis.
Uniqueness
(1S)-2’-(Diphenylphosphino)-N-ethyl-[1,1’-binaphthalen]-2-amine stands out due to its unique combination of a chiral binaphthyl backbone and a diphenylphosphino group. This structure provides both steric and electronic properties that enhance its performance in catalytic applications, making it a valuable tool in the synthesis of enantiomerically pure compounds .
特性
分子式 |
C34H28NP |
|---|---|
分子量 |
481.6 g/mol |
IUPAC名 |
1-(2-diphenylphosphanylnaphthalen-1-yl)-N-ethylnaphthalen-2-amine |
InChI |
InChI=1S/C34H28NP/c1-2-35-31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)36(27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-24,35H,2H2,1H3 |
InChIキー |
NTEPSANRAKAWDQ-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-{4-[(Pyridin-3-yl)oxy]phenyl}-1H-benzimidazole-2-carboxamide](/img/structure/B8485755.png)
![2-(Prop-2-en-1-yl)-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8485762.png)


![1-[(4-Methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B8485799.png)
![N-[4-(2-Bromoethyl)-2,5-dimethylphenyl]acetamide](/img/structure/B8485810.png)
![9-Phenyl-3-[5-[6-(9-phenylcarbazol-3-yl)pyridin-3-yl]pyridin-2-yl]carbazole](/img/structure/B8485823.png)

